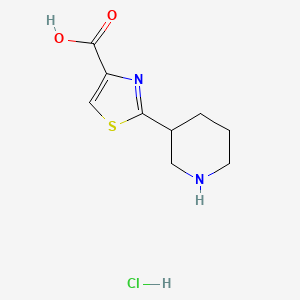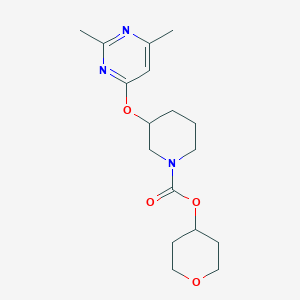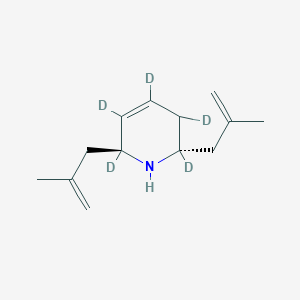![molecular formula C19H15FN2O3S B2732836 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one CAS No. 899987-39-4](/img/structure/B2732836.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H15FN2O3S and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Potential
Research has shown the potential of fluoro-substituted benzo[b]pyran derivatives, which share structural similarity with the chemical , in anticancer activity. These compounds have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). This suggests a promising avenue for the development of new anticancer agents utilizing this chemical structure.
B-Raf Kinase Inhibition for Cancer Treatment
A study on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives evaluated their B-Raf inhibitory and anti-proliferation activities. These compounds showed potent biological activity against B-Raf(V600E) and human melanoma cell lines, with one compound exhibiting significant potency comparable to the control drug Erlotinib (Yang et al., 2012). This highlights the potential of this chemical structure in the development of targeted cancer therapies.
Investigation of DNA Adduct Formation
The research into dibenzo[a,l]pyrene-DNA adducts by rat liver microsomes in vitro has provided insights into the mechanisms of carcinogenesis. The study identified stable and depurinating adducts formed by activation of dibenzo[a,l]pyrene, shedding light on the molecular interactions leading to cancer (Li et al., 1995). This research is crucial for understanding how similar chemical structures may interact with DNA and contribute to carcinogenic processes.
Antioxidant and α-Glucosidase Inhibitory Activities
Schiff bases tethered with 1,2,4-triazole and pyrazole rings, related to the compound , have shown significant antioxidant and α-glucosidase inhibitory activities. These findings suggest potential applications in managing oxidative stress and diabetes (Pillai et al., 2019). The research supports the exploration of similar compounds for therapeutic uses in these areas.
Kinase Inhibition for Anticancer Applications
Another study synthesized novel 1,2,4-triazines using cyclohexane-1,3-dione, displaying efficient anticancer properties with low cytotoxicity. These compounds were evaluated for their ability to inhibit c-Met kinase, showing potent activity and suggesting their utility as lead compounds for further investigation in cancer treatment (Abdo et al., 2020).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-14-3-1-13(2-4-14)12-26-18-19(23)22(8-7-21-18)15-5-6-16-17(11-15)25-10-9-24-16/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGKJDOBFAFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2732754.png)
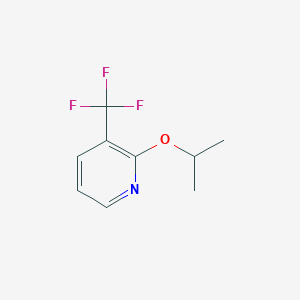
![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)
![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B2732763.png)
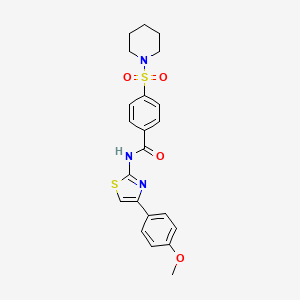
![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B2732769.png)

